physicochemical properties of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine
physicochemical properties of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine
Physicochemical Profiling and Solid-Phase Synthetic Integration of 4-(Fmoc-amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Executive Summary
The development of highly constrained peptidomimetics relies heavily on the incorporation of unnatural amino acids that dictate specific backbone trajectories and enhance metabolic stability. 4-(Fmoc-amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid (CAS: 916421-89-1) is a highly specialized, orthogonally protected α,α -disubstituted amino acid[1]. By embedding the α -carbon within a piperidine ring and functionalizing the piperidine nitrogen with a lipophilic 3-chlorobenzyl group, this scaffold serves as a powerful building block for targeting deep, hydrophobic protein pockets (such as those in GPCRs and cathepsin proteases) while rendering the resulting peptide virtually impervious to proteolytic degradation.
This technical guide provides an in-depth analysis of the physicochemical properties of this compound, the mechanistic rationale for its use in drug design, and a self-validating experimental protocol for overcoming the severe steric hindrance it presents during Solid-Phase Peptide Synthesis (SPPS).
Structural Logic & Physicochemical Profile
The architecture of 4-(Fmoc-amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid is engineered for maximum conformational restriction and orthogonal reactivity. It is essentially a cyclic analog of aminoisobutyric acid (Aib), where the gem-dialkyl groups are tied into a 6-membered piperidine ring.
-
Fmoc Protection: Provides temporary protection of the α -amino group, allowing for standard Fmoc/tBu SPPS strategies.
-
Piperidine Core: Locks the ϕ and ψ dihedral angles of the peptide backbone, strongly inducing secondary structures such as β -turns or 310 -helices.
-
3-Chlorobenzyl Moiety: Acts as a permanent, lipophilic side-chain modification. The chlorine atom introduces the potential for halogen bonding ( R−X⋯Y−R′ interactions) with electron-rich residues in a target receptor's binding site.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-(Fmoc-amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid |
| CAS Number | 916421-89-1 |
| Molecular Formula | C₂₈H₂₇ClN₂O₄ |
| Molecular Weight | 490.98 g/mol |
| Scaffold Classification | α,α -disubstituted cyclic unnatural amino acid |
| Hydrogen Bond Donors | 2 (Carboxylic acid OH, Fmoc carbamate NH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens, piperidine nitrogen) |
| Purity Standard (Commercial) | ≥ 97% (HPLC) |
Mechanistic Advantages in Peptidomimetic Design
The integration of piperidine-4-amino-4-carboxylic acid derivatives into clinical candidates has been a proven strategy in medicinal chemistry. For instance, similar scaffolds form the core of Akt kinase inhibitors and potent cathepsin C inhibitors[2].
The primary mechanistic advantage of this specific building block is proteolytic shielding . Natural peptides are rapidly degraded by aminopeptidases and endoproteases. Proteolytic enzymes require the peptide backbone to adopt an extended β -strand conformation to fit into their catalytic clefts. The severe steric bulk of the piperidine ring at the α -carbon physically prevents the adjacent amide bonds from adopting this required geometry, effectively neutralizing enzymatic hydrolysis.
Fig 1: Structural logic and functional mapping of the piperidine-based unnatural amino acid.
Solid-Phase Peptide Synthesis (SPPS) Integration Strategy
Coupling α,α -disubstituted amino acids is notoriously difficult. Standard coupling reagents (e.g., HBTU or DIC/HOBt) routinely fail because the gem-dialkyl effect creates a massive steric shield around the activated carbonyl, preventing nucleophilic attack by the resin-bound amine[3].
To overcome this, the experimental design must utilize highly reactive uronium/aminium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) framework, such as HATU , combined with microwave irradiation [4]. The nitrogen at position 7 of the HOAt leaving group provides neighboring group participation, stabilizing the transition state via a hydrogen-bonded cyclic intermediate. Microwave energy provides the necessary kinetic push to overcome the high activation enthalpy ( ΔH‡ ) of the sterically congested transition state.
Step-by-Step Methodology: Microwave-Assisted Coupling Protocol
This protocol is designed as a self-validating system, incorporating mandatory checkpoints to prevent sequence truncation.
Reagents Required:
-
4-(Fmoc-amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid (4.0 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
HOAt (4.0 equivalents, 0.6 M in DMF)
-
DIPEA (N,N-Diisopropylethylamine, 8.0 equivalents)
-
Peptide-Resin (e.g., Rink Amide AM resin)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).
-
Pre-activation (Crucial Step): In a separate vial, dissolve the unnatural amino acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in a minimal volume of anhydrous DMF. Add DIPEA (8.0 eq). Vortex for exactly 2 minutes. Causality note: Using 3.9 eq of HATU ensures no excess uronium salt is present to cap the resin-bound amine with a guanidinium byproduct.
-
Microwave Coupling: Transfer the pre-activated ester solution to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 25 minutes (Power: 25-30W).
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test.
-
If colorless/yellow: Coupling is complete. Proceed to the next cycle.
-
If blue/purple: Steric hindrance prevented complete coupling. Do not proceed. Perform a double coupling using a different chemistry (e.g., DIC/Oxyma at 90°C).
-
-
Capping: If trace unreacted amines remain after double coupling, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate the failure sequences and simplify final HPLC purification.
Fig 2: Optimized SPPS workflow for sterically hindered alpha,alpha-disubstituted amino acids.
Analytical Validation & Quality Control
Upon completion of the peptide sequence, cleavage from the solid support is typically achieved using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours.
Analytical Considerations:
-
Chromatography (RP-HPLC): The presence of the 3-chlorobenzyl group significantly increases the hydrophobicity of the final peptide. Analysts should expect a pronounced rightward shift (longer retention time) on a C18 column compared to the wild-type peptide sequence. A shallower gradient of Acetonitrile (e.g., 0.5% B/min) may be required to resolve the target from deletion sequences.
-
Side Reactions: If this amino acid is placed at the second position from the N-terminus, the subsequent Fmoc deprotection step carries a high risk of diketopiperazine (DKP) formation . The conformational rigidity of the piperidine ring forces the free N-terminal amine into close proximity with the ester linkage of the resin (or the adjacent amide bond), leading to nucleophilic attack and premature cleavage of the dipeptide as a cyclic DKP. To mitigate this, the Fmoc deprotection of the third amino acid should be performed rapidly (e.g., 20% piperidine with 0.1 M HOBt to suppress DKP formation) or using a less basic reagent like 25% piperazine.
References
-
ResearchGate. "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." ResearchGate Publications. URL:[Link]
-
PLOS One. "A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic β-Amyloid Oligomers." PLOS One Research Journals. URL:[Link]
